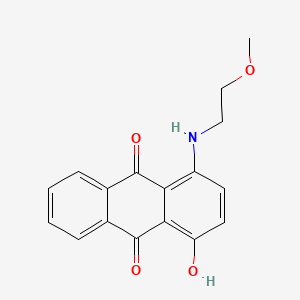

1-Hydroxy-4-((2-methoxyethyl)amino)anthraquinone

Descripción

1-Hydroxy-4-((2-methoxyethyl)amino)anthraquinone (CAS: 94313-81-2, molecular formula: C₂₀H₂₁NO₅) is a synthetic anthraquinone derivative characterized by a hydroxyl group at position 1 and a 2-methoxyethylamino substituent at position 4 of the anthraquinone backbone . This compound is structurally optimized for enhanced solubility in organic solvents due to the methoxyethyl group, which reduces polarity compared to hydroxylated analogs . Anthraquinones are renowned for their planar aromatic structure, enabling DNA intercalation and interaction with enzymes like topoisomerases, making them candidates for anticancer and antimicrobial applications .

Structure

3D Structure

Propiedades

Número CAS |

63467-00-5 |

|---|---|

Fórmula molecular |

C17H15NO4 |

Peso molecular |

297.30 g/mol |

Nombre IUPAC |

1-hydroxy-4-(2-methoxyethylamino)anthracene-9,10-dione |

InChI |

InChI=1S/C17H15NO4/c1-22-9-8-18-12-6-7-13(19)15-14(12)16(20)10-4-2-3-5-11(10)17(15)21/h2-7,18-19H,8-9H2,1H3 |

Clave InChI |

ANAJKKQWLIBRSM-UHFFFAOYSA-N |

SMILES canónico |

COCCNC1=C2C(=C(C=C1)O)C(=O)C3=CC=CC=C3C2=O |

Origen del producto |

United States |

Métodos De Preparación

Preparation of 1-Amino-4-hydroxyanthraquinone Intermediate

A key intermediate in the synthesis is 1-amino-4-hydroxyanthraquinone, which can be prepared by treating 1,4-dihydroxyanthraquinone with ammonia under controlled conditions:

Reaction Conditions: The process involves reacting 1,4-dihydroxyanthraquinone with aqueous ammonia (20–30% by weight preferred) in the presence of a base (e.g., sodium hydroxide) and a catalytic reducing agent (e.g., sodium dithionite) at temperatures between 60°C and 150°C and pressures from 1 to 30 bar. Typical reaction times are 2–3 hours.

Procedure Example: A mixture of 1,4-dihydroxyanthraquinone, sodium dithionite, sodium hydroxide, and aqueous ammonia is sealed in a pressure-resistant vessel, heated to about 80–120°C, and maintained under autogenous pressure. After completion, the product precipitates, is filtered, washed, and dried.

Yields and Purity: Yields are high, with purity around 70–80% by gas chromatography. The process can be conducted batchwise or continuously, offering scalability and reproducibility.

| Parameter | Typical Range/Value |

|---|---|

| Temperature | 60–150°C (preferably 80–120°C) |

| Pressure | 1–30 bar (autogenous) |

| Ammonia concentration | 20–30% aqueous solution |

| Reaction time | 2–3 hours |

| Base used | Sodium hydroxide (50% solution) |

| Reducing agent | Sodium dithionite |

| Yield | ~80% |

| Purity (GC) | 70–80% |

This intermediate is crucial for further functionalization to introduce the 2-methoxyethylamino group.

Introduction of the 2-Methoxyethylamino Group

The 2-methoxyethylamino substituent can be introduced by reacting the 1-amino-4-hydroxyanthraquinone intermediate with 2-methoxyethylamine or related amines under suitable conditions:

Amination Reaction: The amino group at position 4 can be substituted or modified by nucleophilic substitution with 2-methoxyethylamine, often in the presence of solvents like N-methyl-2-pyrrolidone to enhance solubility and reaction efficiency.

Solvent and Conditions: Polar aprotic solvents such as N-methyl-2-pyrrolidone facilitate the reaction. Reaction temperatures typically range from ambient to moderate heating (e.g., 80–120°C).

Alternative Routes: Some patents describe direct reaction of 1,4-dihydroxyanthraquinone with aliphatic amines including 2-methoxyethylamine in N-methyl-2-pyrrolidone, bypassing isolation of the amino intermediate.

| Parameter | Typical Range/Value |

|---|---|

| Amines used | 2-Methoxyethylamine (primary amine) |

| Solvent | N-methyl-2-pyrrolidone |

| Temperature | Room temperature to 120°C |

| Reaction time | Variable, typically several hours |

| Yield | High, depending on conditions |

Alkylation and Functional Group Transformations

In some synthetic schemes, the 2-methoxyethyl group is introduced via alkylation of aminoanthraquinone derivatives with haloalkyl ethers such as 2-bromoethanol or haloacetamides, followed by methylation or etherification steps:

Haloacetamide Reaction: Reaction of nitrophenol derivatives with haloacetamides under reflux in dipolar aprotic solvents (e.g., acetone, ethylene glycol dimethyl ether) catalyzed by iodide salts can yield intermediates that upon catalytic hydrogenation produce amino derivatives with methoxyethyl substituents.

Catalytic Hydrogenation: Palladium on activated carbon under mild hydrogen pressure reduces nitro groups to amines without significant by-products, facilitating clean conversion to the target compound.

Temperature Control: Optimal reaction temperatures are 80–120°C to avoid degradation.

| Step | Conditions/Notes |

|---|---|

| Alkylation solvent | Acetone or glycol dialkyl ethers |

| Catalyst | Sodium iodide (iodide catalyst) |

| Temperature | 80–120°C |

| Hydrogenation catalyst | Pd/C |

| Hydrogen pressure | Slightly elevated |

| Product isolation | As acid salts (e.g., HCl) |

This method ensures high purity and avoids complex purification steps.

Summary Table of Preparation Methods

Research Findings and Notes

The amination of 1,4-dihydroxyanthraquinone with ammonia is well-established and scalable, producing high-purity intermediates suitable for further functionalization.

Use of aqueous ammonia solutions is preferred for safety and handling, with reaction parameters optimized to balance yield and purity.

The introduction of the 2-methoxyethylamino group via direct amination or alkylation routes is efficient, with polar aprotic solvents and catalytic hydrogenation playing key roles in achieving high-quality products.

Avoidance of harsh conditions and by-product formation is critical for industrial applicability.

The final compound, this compound, is valuable in dye synthesis and potentially in pharmaceutical applications due to the anthraquinone core's bioactivity profile.

Análisis De Reacciones Químicas

Types of Reactions

2,2’-azobis(2-methylpropionitrile) primarily undergoes thermal decomposition to produce free radicals. This decomposition can be represented as:

[ (\text{CH}_3\text{C}(\text{CN})\text{N}_2\text{C}(\text{CH}_3))_2 \rightarrow 2\text{CH}_3\text{C}(\text{CN})\text{N}_2\cdot ]

Common Reagents and Conditions

The decomposition of 2,2’-azobis(2-methylpropionitrile) is typically carried out at elevated temperatures, often in the range of 60-80°C. Common solvents used in these reactions include toluene, benzene, and other organic solvents that can dissolve the compound and facilitate the reaction.

Major Products Formed

The primary products of the decomposition reaction are free radicals, which can then initiate polymerization reactions. These free radicals are highly reactive and can react with monomers to form polymers.

Aplicaciones Científicas De Investigación

Anticancer Activity

1-Hydroxy-4-((2-methoxyethyl)amino)anthraquinone exhibits notable anticancer properties. Studies have shown that it enhances the cytotoxic effects of established chemotherapeutic agents such as methotrexate and 5-fluorouracil against various cancer cell lines, including epidermoid carcinoma KB cells and hepatoma BEL-7402 cells. The compound has been reported to reduce the IC50 values of these drugs significantly, indicating its potential as an adjuvant in cancer therapy .

Table 1: Cytotoxicity Data of this compound

| Cell Line | IC50 (μM) | Effect on Chemotherapeutics |

|---|---|---|

| KB (Epidermoid) | 77 | Enhances methotrexate |

| BEL-7402 (Hepatoma) | 69 | Enhances 5-fluorouracil |

| L1210/MDR (Leukemia) | 0.36 | Reverses multi-drug resistance |

The compound also demonstrates the ability to induce apoptosis in cancer cells without intercalating DNA, suggesting a unique mechanism of action that could be exploited for therapeutic purposes .

Transport Inhibition

Research indicates that this anthraquinone derivative can inhibit transport mechanisms in cancer cells, which may contribute to its ability to overcome drug resistance. It has been shown to enhance the efficacy of vincristine and actinomycin D in resistant cell lines .

Chromatographic Techniques

This compound can be effectively analyzed using high-performance liquid chromatography (HPLC). The compound is separable on a Newcrom R1 HPLC column under reverse phase conditions with a mobile phase of acetonitrile and water, making it suitable for both qualitative and quantitative analysis in pharmacokinetic studies .

Table 2: HPLC Analysis Conditions

| Parameter | Value |

|---|---|

| Column Type | Newcrom R1 |

| Mobile Phase | Acetonitrile/Water |

| pH Adjustment | Use formic acid for MS |

This method is scalable for preparative separation, allowing for the isolation of impurities and further characterization of the compound .

Dye Production

The compound's structural properties allow it to function as a dye precursor. Its ability to impart color through various substitutions makes it valuable in the textile and cosmetic industries. The anthraquinone structure is known for its vibrant hues, which can be tuned by modifying the substituents at positions 1 and 4 .

Cancer Treatment Synergy

A study conducted on the combination therapy of this compound with standard chemotherapeutics demonstrated a significant increase in cell death rates compared to monotherapy. This synergistic effect was particularly pronounced in drug-resistant cell lines, highlighting the potential for this compound as a co-treatment option in clinical settings .

Environmental Applications

Research into marine-derived anthraquinones has revealed that compounds similar to this compound exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria, suggesting potential applications in environmental biotechnology for bioremediation .

Mecanismo De Acción

The mechanism of action of 2,2’-azobis(2-methylpropionitrile) involves the thermal decomposition of the compound to produce free radicals. These free radicals can then initiate polymerization reactions by reacting with monomers. The molecular targets in these reactions are the double bonds of the monomers, which are broken to form new bonds, leading to the formation of polymers.

Comparación Con Compuestos Similares

Anticancer Activity

- This compound: Limited direct data, but structurally related alkylaminoanthraquinones (e.g., Alchemix) exhibit IC₅₀ values of 0.7–7.6 nM in ovarian cancer models via topoisomerase II inhibition .

- 4-Aryl-Substituted Analogs: Compounds like 1-hydroxy-4-phenylanthraquinone induce sub-G1 cell cycle arrest (1.1 µM in DU-145 cells) and enhance DNA synthesis in glioblastoma cells .

- Hydroxyethylamino Analogs: Lower potency due to reduced lipophilicity; however, they retain moderate DNA-binding capacity .

Antibacterial Activity

- Anthraquinone Glucosides: Exhibit higher binding energies (-58.25 kcal/mol) than aglycones due to glucose-amino acid interactions .

Physicochemical and Functional Properties

Mechanistic Insights

- DNA Interaction: Aryl-substituted anthraquinones intercalate into DNA, while alkylamino derivatives (e.g., methoxyethyl) may covalently cross-link topoisomerase II-DNA complexes .

- Electrostatic Effects: Methoxyethyl groups reduce hydrogen-bonding capacity compared to hydroxylated analogs, altering interactions with bacterial amino acids (e.g., Arg136, Gly77) .

Actividad Biológica

1-Hydroxy-4-((2-methoxyethyl)amino)anthraquinone is a derivative of anthraquinone, a class of compounds known for their diverse biological activities. This compound, with the molecular formula , has garnered attention due to its potential applications in medicinal chemistry, particularly in the fields of anticancer and antimicrobial research.

Chemical Structure and Properties

The structure of this compound features an anthraquinone backbone with a hydroxyl group and a methoxyethyl amino substituent. This modification is significant as it influences the compound's solubility, stability, and biological activity.

Antitumor Activity

Numerous studies have highlighted the antitumor potential of anthraquinone derivatives. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. A study indicated that aminoanthraquinones exhibit enhanced cytotoxicity due to the presence of amino groups, which facilitate interaction with cellular targets .

Table 1: Cytotoxicity of Related Anthraquinones

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (Breast Cancer) | TBD |

| Aminoanthraquinone Derivative A | A-549 (Lung Cancer) | 4.56 |

| Aminoanthraquinone Derivative B | Hep-G2 (Liver Cancer) | 3.0 |

Antimicrobial Activity

Anthraquinones are also noted for their antimicrobial properties. Research has shown that derivatives can exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, certain anthraquinones have demonstrated minimum inhibitory concentrations (MICs) as low as 2.5 µM against various bacterial strains .

Table 2: Antimicrobial Activity of Anthraquinones

| Compound Name | Bacterial Strain | MIC (µM) |

|---|---|---|

| This compound | Staphylococcus aureus | TBD |

| Compound C | Escherichia coli | ≤2.5 |

| Compound D | Vibrio anguillarum | 25.0 |

The biological activities of anthraquinones are attributed to several mechanisms:

- Intercalation with DNA : Many anthraquinones can intercalate into DNA, disrupting replication and transcription processes.

- Generation of Reactive Oxygen Species (ROS) : These compounds can induce oxidative stress in cells, leading to apoptosis in cancer cells.

- Inhibition of Enzymatic Activity : Some derivatives inhibit key enzymes involved in cellular metabolism, further contributing to their cytotoxic effects .

Case Studies

- Case Study on Antitumor Activity : In a recent study, a series of amino-substituted anthraquinones were tested against MCF-7 and Hep-G2 cell lines. The results indicated that increasing the number of amino substituents enhanced cytotoxicity, with specific derivatives achieving IC50 values below 3 µM .

- Case Study on Antimicrobial Efficacy : Another investigation focused on the antibacterial properties of various anthraquinone derivatives against clinical isolates of bacteria. The study revealed that certain derivatives exhibited significant antibacterial activity, particularly against multidrug-resistant strains .

Q & A

Basic: What synthetic methodologies are commonly employed for 1-Hydroxy-4-((2-methoxyethyl)amino)anthraquinone?

Methodological Answer:

The synthesis of this anthraquinone derivative typically involves Suzuki-Miyaura cross-coupling or Friedel-Crafts acylation .

- Suzuki-Miyaura Reaction : Start with 1-hydroxy-2/4-bromo/iodoanthraquinone and react with (2-methoxyethyl)amine-derived boronic acids. Use Pd(PPh₃)₄ or Pd(OAc)₂ as catalysts, Na₂CO₃ as a base, and DMF/water as solvents at 80–100°C for 12–24 hours .

- Friedel-Crafts Process : React ortho-dicarboxylic acid chlorides with aromatic substrates under mild conditions (e.g., AlCl₃ catalyst, dichloromethane solvent, room temperature) .

Key Considerations : Purify via column chromatography (silica gel, ethyl acetate/hexane) and confirm yield via NMR and mass spectrometry.

Basic: How is the molecular structure of this compound characterized?

Methodological Answer:

Structural elucidation employs:

- X-ray Crystallography : Determines bond lengths, dihedral angles, and hydrogen bonding. For example, intramolecular N–H···O interactions stabilize the conformation, with dihedral angles ~71.5° between aromatic systems .

- Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) identifies substituents (e.g., methoxyethylamino protons at δ 3.2–3.5 ppm). FT-IR confirms hydroxyl (3200–3500 cm⁻¹) and carbonyl (1650–1680 cm⁻¹) groups.

Data Table :

| Parameter | Value (X-ray) |

|---|---|

| Dihedral Angle | 71.50° ± 0.03° |

| N–H Bond Length | 0.932 Å ± 0.019 Å |

| C–H (Methoxy) | 0.937–1.051 Å |

Basic: What biological activities are reported for analogous anthraquinones?

Methodological Answer:

Related compounds exhibit:

- Anticancer Activity : Evaluated via MTT assays (IC₅₀ values in μM range against HeLa or MCF-7 cells) .

- Antibacterial Effects : Tested against Gram-positive bacteria (e.g., S. aureus) using disk diffusion assays .

Experimental Design : Use positive controls (e.g., doxorubicin for cytotoxicity) and assess dose-response curves. Note solvent effects (DMSO ≤0.1% v/v) to avoid false positives.

Advanced: How can Suzuki-Miyaura cross-coupling be optimized for higher yields?

Methodological Answer:

Optimization strategies include:

- Catalyst Screening : PdCl₂(dppf) may enhance efficiency over Pd(PPh₃)₄ in sterically hindered systems .

- Solvent Systems : Use toluene/ethanol (3:1) for better solubility of aromatic substrates.

- Temperature Control : Microwave-assisted synthesis at 120°C reduces reaction time to 2–4 hours.

Troubleshooting : Monitor for proto-deboronation side reactions via TLC and adjust boron reagent equivalents.

Advanced: Which analytical methods ensure purity and identity validation?

Methodological Answer:

- HPLC-PDA : Use C18 columns (acetonitrile/water gradient) to detect impurities (<98% purity threshold) .

- Elemental Analysis : Confirm C, H, N composition (±0.4% theoretical values).

- High-Resolution MS : ESI+ mode for exact mass (e.g., [M+H]⁺ calculated within 5 ppm error).

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

Address variability by:

- Standardizing Assays : Use identical cell lines (e.g., ATCC-certified HeLa) and culture conditions (RPMI-1640, 10% FBS).

- Dose Range : Test 0.1–100 μM concentrations to capture full dose-response profiles.

- Mechanistic Studies : Compare apoptosis (Annexin V staining) vs. necrosis (LDH release) to clarify mode of action .

Advanced: What computational approaches predict structure-activity relationships (SAR)?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina with PDB targets (e.g., topoisomerase II) to correlate substituent positions with binding affinity .

- QSAR Models : Apply Gaussian09 for DFT calculations (HOMO/LUMO energies) to link electronic properties to cytotoxicity .

Advanced: How to assess stability under experimental storage conditions?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (Td ~250°C) .

- pH Stability : Incubate in PBS (pH 4–9) at 37°C for 72 hours; monitor via HPLC for degradation products (e.g., quinone reduction).

Safety Note : Store at –20°C under argon to prevent oxidation .

Advanced: What electrochemical properties are relevant for redox studies?

Methodological Answer:

- Cyclic Voltammetry : Use glassy carbon electrodes in 0.1 M TBAP/CH₃CN to identify redox peaks (E₁/2 ≈ –0.5 V vs. Ag/AgCl) .

- Spectroelectrochemistry : Track UV-vis changes during reduction (λmax shifts from 450 nm to 600 nm).

Advanced: What safety protocols are critical for handling this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.